REACTION_CXSMILES
|
O.O.Cl.[F:4][C:5]([F:27])([F:26])[C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:15]=1[N:14]=[CH:13][CH:12]=[C:11]2[NH:16][C:17]1[CH:25]=[CH:24][CH:23]=[CH:22][C:18]=1[C:19]([OH:21])=O.[NH2:28][CH:29]1[CH2:34][CH2:33][CH2:32][N:31]([CH2:35][CH3:36])[CH2:30]1.C(=O)([O-])[O-].[Na+].[Na+].CCOCC>S(Cl)(Cl)=O.C(Cl)(Cl)Cl.O>[CH2:35]([N:31]1[CH2:32][CH2:33][CH2:34][CH:29]([NH:28][C:19](=[O:21])[C:18]2[CH:22]=[CH:23][CH:24]=[CH:25][C:17]=2[NH:16][C:11]2[C:10]3[C:15](=[C:6]([C:5]([F:26])([F:27])[F:4])[CH:7]=[CH:8][CH:9]=3)[N:14]=[CH:13][CH:12]=2)[CH2:30]1)[CH3:36] |f:0.1.2.3,5.6.7|
|
Name
|
2-(8-trifluoromethyl-4-quinolylamino)benzoic acid hydrochloride dihydrate
|
Quantity
|
0.0285 mol
|
Type
|
reactant
|
Smiles
|
O.O.Cl.FC(C=1C=CC=C2C(=CC=NC12)NC1=C(C(=O)O)C=CC=C1)(F)F
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
3.84 g
|
Type
|
reactant
|
Smiles
|
NC1CN(CCC1)CC
|
Name
|
|
Quantity
|
31.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A yellow solid precipitated
|
Type
|
CUSTOM
|
Details
|
The thionyl chloride was evaporated off
|
Type
|
ADDITION
|
Details
|
The resulting acid chloride hydrochloride was added in portions
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The chloroform layer was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the chloroform evaporated
|
Type
|
CUSTOM
|
Details
|
to give a nearly colourless solid
|
Type
|
CUSTOM
|
Details
|
was recrystallized from methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CC(CCC1)NC(C1=C(C=CC=C1)NC1=CC=NC2=C(C=CC=C12)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.9 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |